Ethanone, 1-(4-nitrophenyl)-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, also known as 4’-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3. It is a derivative of acetophenone, where the phenyl group is substituted with a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- typically involves the nitration of acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-phenoxy- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The phenyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 4-Nitrobenzoic acid.
Scientific Research Applications
Ethanone, 1-(4-nitrophenyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetophenone: Similar structure but lacks the phenoxy group.
4-Aminoacetophenone: Reduction product of 4-Nitroacetophenone.
4-Nitrobenzoic acid: Oxidation product of 4-Nitroacetophenone.
Properties
CAS No. |
89807-66-9 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H11NO4/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |
InChI Key |
YGLLWFBIPFOMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.